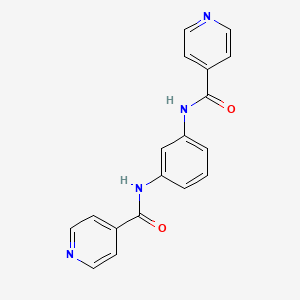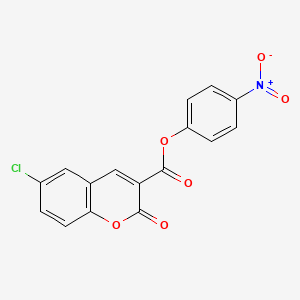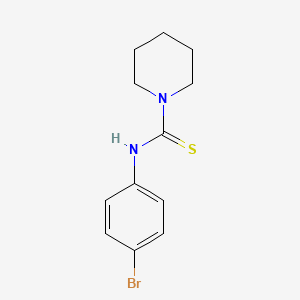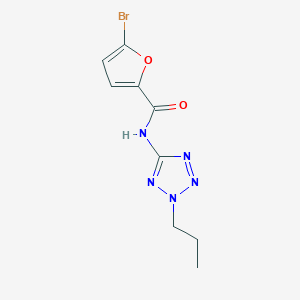
1-(benzylsulfonyl)pyrrolidine
Overview
Description
1-(Benzylsulfonyl)pyrrolidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyrrolidine family of compounds and has been found to have a range of interesting properties that make it an attractive target for researchers. In
Scientific Research Applications
Antibacterial Activity
1-(Benzylsulfonyl)pyrrolidine has been identified as an active compound against certain bacteria. Ajani et al. (2012) synthesized a series of sulfonamide compounds, including this compound, and tested their antibacterial activities. The study found that this compound was particularly effective against Staphylococcus aureus, showing promising potential as an antibacterial agent (Ajani et al., 2012).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of derivatives of this compound. For example, Fei (2004) described a multi-step synthesis process to create 1-(4-Nitrophenyl methanesulfonyl) pyrrolidine, highlighting the compound's potential for further chemical applications (Fei, 2004). Additionally, Smolobochkin et al. (2017) developed a method for synthesizing 1-(arylsulfonyl)pyrrolidines, indicating the versatility and adaptability of this compound in chemical syntheses (Smolobochkin et al., 2017).
Catalytic and Chemical Reactions
This compound also plays a role in various catalytic and chemical reactions. Singh et al. (2013) demonstrated the use of a derivative, (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, as an effective catalyst in the Michael addition of cyclohexanone and cyclopentanone to nitroolefins (Singh et al., 2013). Furthermore, Quintard and Alexakis (2009) explored the use of 1,2-bis(sulfone)vinylenes in aminocatalysis, leading to new gem-disulfones, showcasing the compound's application in novel chemical transformations (Quintard & Alexakis, 2009).
Pharmaceutical and Medical Applications
In the pharmaceutical field, derivatives of this compound have been explored for various applications. For instance, Lall et al. (2012) described the synthesis of a key intermediate involving a pyrrolidine derivative for the preparation of an antibiotic targeting respiratory tract infections (Lall et al., 2012). Additionally, Brown et al. (1991) utilized 2-phenylsulphonyl-pyrrolidines in the synthesis of alkaloids, highlighting the compound's significance in developing natural product analogs (Brown et al., 1991).
Miscellaneous Applications
The versatility of this compound extends to various other fields. For example, Xie et al. (2010) reported a synthesis method for pyrrolidin-2-ones, demonstrating the compound's utility in generating diverse chemical structures (Xie et al., 2010). Moreover, Chesna et al. (2017) studied a hydrogen-bonded co-crystal structure involving a derivative of pyrrolidine, showcasing its application in crystallography and materials science (Chesna et al., 2017).
properties
IUPAC Name |
1-benzylsulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-15(14,12-8-4-5-9-12)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXXWZKFDBNAQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(3-aminopyrrolidin-1-yl)sulfonyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5807245.png)
![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B5807254.png)

![3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5807275.png)
![2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5807283.png)

![3-(3-methoxyphenyl)-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5807295.png)
![N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5807296.png)
![N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5807308.png)
![4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5807327.png)

